Lipophilicity & CNS Permeability vs. Unprotected Core
The benzyl substitution on 1'-benzylspiro[indoline-3,4'-piperidine] critically optimizes lipophilicity for CNS penetration. The predicted cLogP for the target compound is approximately 3.8, compared to approximately 1.5 for the unsubstituted spiro[indoline-3,4'-piperidine] (CAS 171-75-5) . In the NPY Y5 antagonist series, the benzyl-containing spiroindoline derivatives achieved brain-penetrant oral bioavailability, with compound 6e demonstrating a minimum effective dose of 10 mg/kg for inhibiting bPP-induced food intake in rats [1]. The predicted blood-brain barrier penetration score (logBB) favors the benzyl derivative, aligning with the enhanced activity observed in in vivo CNS models.
| Evidence Dimension | Predicted lipophilicity (cLogP) and CNS target engagement |
|---|---|
| Target Compound Data | cLogP ~3.8; NPY Y5 antagonist derivatives demonstrate nanomolar binding (IC50 < 50 nM for optimized benzyl-containing analogs) and oral brain penetration [1]. |
| Comparator Or Baseline | Spiro[indoline-3,4'-piperidine], CAS 171-75-5: cLogP ~1.5; no direct CNS activity reported. |
| Quantified Difference | ΔcLogP ≈ +2.3; enables CNS target engagement not achievable with the unsubstituted core. |
| Conditions | In silico prediction (ALOGPS); in vivo rat CNS PK/PD model. |
Why This Matters
For CNS-targeted projects, the benzyl-congener is the mandatory starting material to achieve the lipophilicity required for blood-brain barrier penetration, a property the unsubstituted scaffold fundamentally lacks.
- [1] Sakamoto, T., et al. Identification of novel and orally active spiroindoline NPY Y5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1564-1568. View Source
